

Pharmacokinetic Profile of Tenacissoside G: A Comparative Analysis in Rats

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic profile of **Tenacissoside G**, a C21 steroidal glycoside isolated from Marsdenia tenacissima. The data presented is derived from a pivotal study in Sprague-Dawley rats, offering a comparative analysis of the compound's behavior following intravenous and oral administration. This information is crucial for researchers investigating the therapeutic potential and for professionals involved in the development of drugs containing this compound.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **Tenacissoside G** in rats after a single intravenous (IV) dose of 1 mg/kg and a single oral (PO) dose of 5 mg/kg. The data represents the mean values obtained from the study.



Pharmacokinetic Parameter	Intravenous (IV) Administration (1 mg/kg)	Oral (PO) Administration (5 mg/kg)
Tmax (h)	-	0.58 ± 0.20
Cmax (ng/mL)	-	412.33 ± 147.23
t1/2 (h)	2.54 ± 0.51	3.18 ± 0.69
AUC(0-t) (ng·h/mL)	1879.63 ± 456.17	2154.72 ± 598.24
AUC(0-∞) (ng·h/mL)	1968.54 ± 473.28	2261.48 ± 621.37
MRT(0-t) (h)	2.87 ± 0.49	4.26 ± 0.55
MRT(0-∞) (h)	3.12 ± 0.53	4.58 ± 0.61
CL (L/h/kg)	0.52 ± 0.12	-
Vz (L/kg)	1.89 ± 0.38	-
Oral Bioavailability (F)	-	22.9%

Data sourced from a study by Chen et al. (2023)[1][2].

Experimental Protocol

The pharmacokinetic data presented above was obtained through a study utilizing an ultraperformance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method for the determination of **Tenacissoside G** in rat plasma.[1][2]

Animal Model: Male Sprague-Dawley rats, weighing between 220 and 250 g, were used for the study. The animals were housed in a controlled environment and fasted for 12 hours prior to drug administration, with free access to water.[1]

Drug Administration:

- Intravenous (IV): A single dose of 1 mg/kg of **Tenacissoside G** was administered via the tail vein.
- Oral (PO): A single dose of 5 mg/kg of **Tenacissoside G** was administered by gavage.



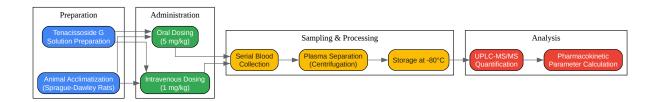
Sample Collection: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at specified time points post-dosing. The plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of **Tenacissoside G** were quantified using a validated UPLC-MS/MS method. The analysis was performed on a UPLC HSS T3 column with a gradient elution. The detection was carried out using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).

Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated from the plasma concentration-time data using a non-compartmental analysis.

Experimental Workflow

The following diagram illustrates the general workflow of the pharmacokinetic study conducted on **Tenacissoside G** in rats.



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Caption: Experimental workflow for the pharmacokinetic study of **Tenacissoside G** in rats.

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References

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